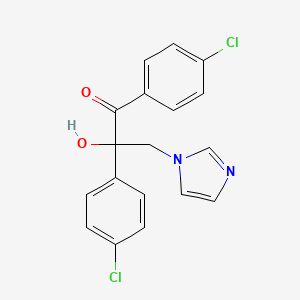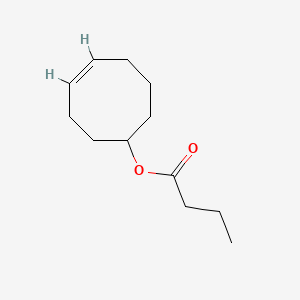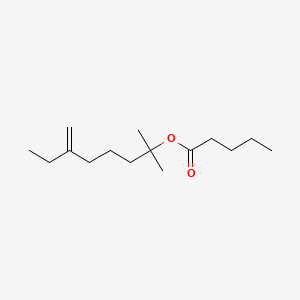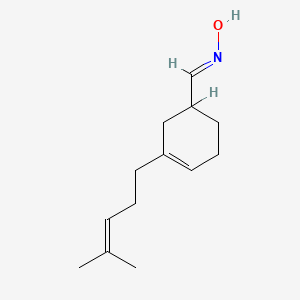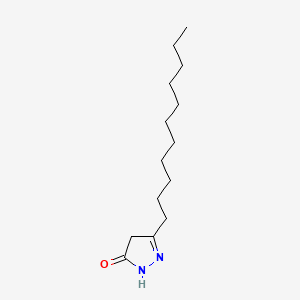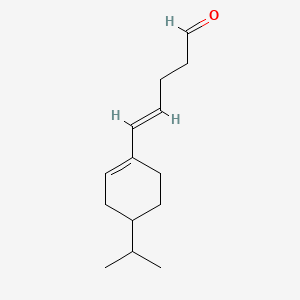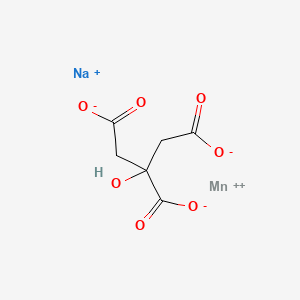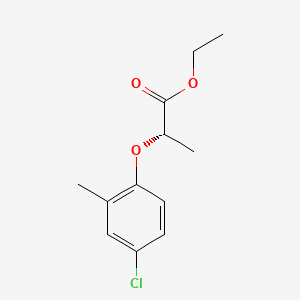
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is an organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes a phenoxy group attached to a propionate moiety, with a chlorine and a methyl group substituent on the aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Starting Materials: 2-(4-chloro-2-methylphenoxy)propionic acid and ethanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete esterification.
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Various substituted phenoxypropionates depending on the nucleophile used.
科学的研究の応用
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant physiology and metabolism.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides for agricultural use.
作用機序
The mechanism of action of Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific enzymes and receptors in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually the death of the target weeds. The molecular targets include auxin receptors and enzymes involved in cell wall synthesis.
類似化合物との比較
Similar Compounds
2-(4-chloro-2-methylphenoxy)propionic acid: The parent acid of the ester.
2-(4-chloro-2-methylphenoxy)propanol: A reduction product.
2-(4-chloro-2-methylphenoxy)acetate: A structurally similar compound with an acetate group instead of a propionate group.
Uniqueness
Ethyl (1)-2-(4-chloro-2-methylphenoxy)propionate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s ester group makes it more lipophilic, enhancing its ability to penetrate plant tissues compared to its parent acid.
特性
CAS番号 |
40390-11-2 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC名 |
ethyl (2S)-2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C12H15ClO3/c1-4-15-12(14)9(3)16-11-6-5-10(13)7-8(11)2/h5-7,9H,4H2,1-3H3/t9-/m0/s1 |
InChIキー |
QOOFWHJIVSELIO-VIFPVBQESA-N |
異性体SMILES |
CCOC(=O)[C@H](C)OC1=C(C=C(C=C1)Cl)C |
正規SMILES |
CCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
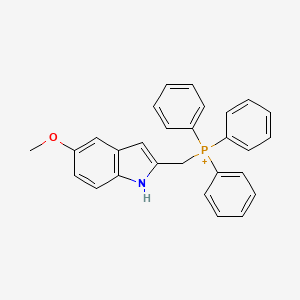

![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

